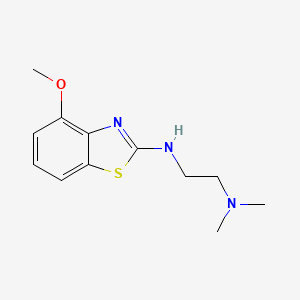

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Description

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPIOLVDCFRHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(C=CC=C2S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazole Ring Formation

The 4-methoxy-1,3-benzothiazole intermediate is synthesized via cyclization of 2-amino-4-methoxythiophenol with a carbonyl source (e.g., chloroacetyl chloride) under acidic conditions.

| Parameter | Value |

|---|---|

| Solvent | Dioxane |

| Temperature | 80–100°C |

| Catalyst | p-Toluenesulfonic acid |

| Reaction Time | 4–6 hours |

Methoxy Group Functionalization

The methoxy group is introduced either during the cyclization step (via pre-functionalized starting materials) or through post-cyclization methylation using methyl iodide in the presence of a base.

Amine Coupling

The final step involves reacting 4-methoxy-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine under nucleophilic substitution conditions:

| Component | Role |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 12–24 hours |

Analytical Characterization

Post-synthesis validation employs:

- NMR Spectroscopy : Confirms methoxy (–OCH₃) and dimethylamine (–N(CH₃)₂) groups.

- Mass Spectrometry : Molecular ion peak at m/z 251.35 (C₁₂H₁₇N₃OS).

Chemical Reactions Analysis

N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the benzothiazole ring.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules and acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique properties.

Biology

The biological activities of N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine include:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens. For instance, it has shown strong inhibition against Staphylococcus aureus and moderate inhibition against Escherichia coli and Candida albicans (Table 1) .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific metabolic pathways and enzyme systems involved in tumor growth.

Medicine

In medical research, this compound is being investigated for its potential therapeutic effects in neurology and oncology. Its ability to modulate neurotransmitter receptors could influence neurological pathways, making it a candidate for further drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. Additionally, it serves as a precursor in the synthesis of other industrial chemicals, enhancing its utility in various manufacturing processes.

Case Study: Antimicrobial Evaluation

Research conducted on the antimicrobial properties of benzothiazole derivatives highlighted the efficacy of this compound against multiple bacterial strains. The study demonstrated that the compound disrupts cellular processes in pathogens, leading to their inhibition.

Mechanism of Action

The mechanism of action of N’-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound consists of a benzothiazole core substituted with a methoxy group at the 4-position.

- The ethylenediamine side chain is modified with two methyl groups at the terminal nitrogen (N,N-dimethyl).

Comparison with Structural Analogs

Key structural analogs differ in substituents on the benzothiazole ring and minor modifications to the ethylenediamine side chain.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Bioactivity

Electron-Donating Groups (e.g., 4-OCH₃) :

Lipophilicity :

Biological Activity

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, identified by its CAS number 1105195-27-4, is a compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, which leads to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antimicrobial Activity : Exhibits properties against various pathogens by disrupting their cellular processes.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It appears to induce apoptosis in cancer cell lines through several mechanisms, including:

- Disruption of cell cycle progression.

- Induction of reactive oxygen species (ROS) leading to oxidative stress.

Case Studies

- Study on Anticancer Effects : A study evaluated the efficacy of this compound on leukemia cell lines (K562 and HEL). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range .

- Antimicrobial Evaluation : In a comparative study of benzothiazole derivatives, this compound showed superior activity against S. aureus, suggesting its potential as a lead compound for antibiotic development .

Research Applications

The compound serves as a valuable building block in synthetic chemistry and is used in:

- Drug development targeting infectious diseases and cancer.

- Coordination chemistry as a ligand due to its nitrogen and sulfur functionalities.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling 4-methoxy-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives under nucleophilic substitution or condensation conditions. For example, analogous syntheses (e.g., benzothiazole-acetamide derivatives) utilize chloroform or dichloromethane as solvents at reflux temperatures (60–80°C) for 6–12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization may require adjusting stoichiometric ratios (1:1.2 amine:benzothiazole) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (-OCH3) protons at δ ~3.8–4.0 ppm and dimethylamino (-N(CH3)2) protons at δ ~2.2–2.5 ppm. Aromatic protons on the benzothiazole ring typically appear at δ ~6.8–7.5 ppm .

- X-ray Crystallography : Resolves spatial conformation (e.g., gauche orientation of substituents) and hydrogen-bonding patterns (e.g., N–H⋯N interactions in benzothiazole derivatives) .

- IR Spectroscopy : Confirm secondary amine (N–H stretch at ~3178 cm⁻¹) and methoxy (C–O–C at ~1267 cm⁻¹) groups .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., H-460, HT-29) with IC50 calculations. Compare to structurally similar compounds like (E)-N-(6-chloro-2-(4-methoxystyryl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine, which showed IC50 values in the nanomolar range .

- Kinase Inhibition : Screen against CDK2/cyclin E or other kinases via fluorescence polarization assays. Note discrepancies between in vitro kinase inhibition and cellular cytotoxicity (e.g., indoloquinolines with high cytotoxicity but moderate kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF3) to modulate electron density on the benzothiazole ring, as seen in antiproliferative quinoline derivatives .

- Side-Chain Engineering : Substitute dimethylamino groups with pyrrolidinyl or morpholine moieties to improve solubility and target affinity. For example, N,N-dimethylpropane-1,3-diamine derivatives showed altered pharmacokinetic profiles .

- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like DNA topoisomerases or kinases .

Q. How can contradictory data between in vitro and cellular assays (e.g., high cytotoxicity vs. low kinase inhibition) be resolved?

- Methodological Answer :

- Off-Target Analysis : Perform RNA sequencing or proteomics to identify non-kinase targets (e.g., DNA intercalation, as observed in indoloquinolines) .

- Metabolic Stability : Assess compound degradation in cell media via LC-MS. Instability in dimethylamino groups may reduce active concentrations .

- Pathway Enrichment : Use gene ontology (GO) analysis to link cytotoxicity to apoptosis or oxidative stress pathways .

Q. What strategies optimize regioselectivity during benzothiazole functionalization?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., SEM or SEM-Cl) at the 2-position of benzothiazole to direct electrophilic substitution to the 4-methoxy site .

- Metal Catalysis : Use Pd-catalyzed C–H activation for cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh3)4 catalysis .

Q. How can computational methods predict and rationalize crystallographic packing patterns?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.